An In-depth Technical Guide to 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione: Synthesis, Properties, and Pharmacological Potential
An In-depth Technical Guide to 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione: Synthesis, Properties, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established synthetic methodologies and structure-activity relationships within the imidazolidinetrione class, this document elucidates its chemical architecture, proposed synthesis, and potential as a therapeutic agent.
Chemical Identity and Physicochemical Properties
1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione, also known as 1-(4-chlorobenzyl)-2,4,5-imidazolidinetrione, is a derivative of parabanic acid. Its core structure consists of a five-membered imidazolidine ring with three carbonyl groups, substituted at the N-1 position with a 4-chlorobenzyl moiety.[1]
Table 1: Physicochemical Properties of 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione
| Property | Value | Source |
| CAS Number | 40408-50-2 | [1] |
| Linear Formula | C10H7ClN2O3 | [1] |
| Molecular Weight | 238.63 g/mol | [1] |
| Physical Form | Solid | [1] |
| InChI Key | MGVPVRLXERNCTE-UHFFFAOYSA-N | [1] |
Proposed Synthesis and Mechanism
The proposed synthetic pathway for 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione is a two-step process, commencing with the synthesis of the precursor, 1-(4-chlorobenzyl)urea.
Step 1: Synthesis of 1-(4-chlorobenzyl)urea
The synthesis of the N-substituted urea is a critical preparatory step. This can be achieved through the reaction of 4-chlorobenzylamine with a cyanate salt, such as potassium cyanate, in an aqueous acidic medium. The isocyanic acid generated in situ reacts with the primary amine to furnish the desired urea.
Step 2: Cyclization to 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione
The synthesized 1-(4-chlorobenzyl)urea is then reacted with oxalyl chloride in an anhydrous aprotic solvent, such as dichloromethane (DCM), at a reduced temperature (0-5 °C).[2] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the urea nitrogen atoms attack the electrophilic carbonyl carbons of oxalyl chloride, leading to the formation of the five-membered trione ring. The reaction is typically stirred for several hours, allowing it to gradually warm to room temperature. The final product can be isolated and purified through precipitation and recrystallization.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Proposed Synthesis
Materials:
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4-chlorobenzylamine
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Potassium cyanate
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Hydrochloric acid
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Oxalyl chloride
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Dichloromethane (anhydrous)
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n-Hexane
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Standard laboratory glassware and purification apparatus
Procedure:
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Synthesis of 1-(4-chlorobenzyl)urea:
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Dissolve 4-chlorobenzylamine in dilute hydrochloric acid.
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Slowly add a solution of potassium cyanate in water, maintaining the temperature below 20 °C.
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Stir the reaction mixture for 2-3 hours.
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Collect the precipitated 1-(4-chlorobenzyl)urea by filtration, wash with cold water, and dry.
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-
Synthesis of 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione:
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Suspend the dried 1-(4-chlorobenzyl)urea in anhydrous dichloromethane and cool the mixture to 0-5 °C in an ice bath.
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Slowly add oxalyl chloride to the suspension with vigorous stirring.
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Continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
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Remove the solvent under reduced pressure.
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Induce precipitation of the product by adding n-hexane to the residue.
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Collect the solid product by filtration, wash with n-hexane, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.
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Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra for 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione are not publicly available, its spectroscopic characteristics can be predicted based on data from analogous structures.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | * Aromatic protons (4H): Two doublets in the range of δ 7.2-7.5 ppm, characteristic of a para-substituted benzene ring. * Methylene protons (-CH₂-): A singlet around δ 4.5-5.0 ppm. * NH proton: A broad singlet, the chemical shift of which is solvent-dependent. |
| ¹³C NMR | * Carbonyl carbons (C=O): Three signals in the downfield region, typically between δ 150-170 ppm. * Aromatic carbons: Signals in the range of δ 125-140 ppm. * Methylene carbon (-CH₂-): A signal around δ 40-50 ppm. |
| IR (Infrared) Spectroscopy | * N-H stretch: A broad band around 3200 cm⁻¹. * C-H stretch (aromatic): Peaks just above 3000 cm⁻¹. * C=O stretch: Strong, distinct absorption bands in the region of 1700-1800 cm⁻¹, characteristic of the trione system. * C-Cl stretch: A band in the fingerprint region, typically around 1090 cm⁻¹. |
| Mass Spectrometry | * Molecular Ion (M+): An intense peak at m/z corresponding to the molecular weight (238.63), with a characteristic M+2 peak due to the chlorine isotope. * Fragmentation: A prominent fragment corresponding to the loss of the 4-chlorobenzyl group. |
Potential Pharmacological Activities
The imidazolidine-2,4,5-trione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] Based on the structure of 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione and the activities of related compounds, two primary areas of pharmacological interest emerge: anticonvulsant and cholinesterase inhibitory activities.
Anticonvulsant Potential
Numerous studies have demonstrated the anticonvulsant properties of N-substituted imidazolidine derivatives.[4] The presence of a benzyl group at the N-1 position, as seen in the target molecule, is a common feature in several classes of anticonvulsant agents.[5][6] The mechanism of action for such compounds often involves modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission. It is hypothesized that the 4-chlorophenyl moiety may enhance lipophilicity, facilitating penetration of the blood-brain barrier.
Cholinesterase Inhibition
Derivatives of imidazolidine-2,4,5-trione have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine.[2][7][8] Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, a therapeutic strategy for conditions such as Alzheimer's disease. The imidazolidine-2,4,5-trione core can act as a bioisostere for the carbamate moiety found in established cholinesterase inhibitors.[2]
Caption: Proposed mechanism of cholinesterase inhibition.
Safety and Handling
1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione is classified as a warning-level hazard.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses) and working in a well-ventilated area or fume hood, are essential when handling this compound.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
Source:[1]
Conclusion and Future Directions
1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione represents a molecule of significant interest within the field of medicinal chemistry. While specific experimental data for this compound is limited, its structural features and the well-documented activities of the imidazolidinetrione class provide a strong rationale for its investigation as a potential anticonvulsant and cholinesterase inhibitor.
Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic and analytical characterization to confirm its structure. Subsequently, in vitro and in vivo pharmacological evaluations are warranted to elucidate its biological activity profile and therapeutic potential.
References
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Pejchal, V., Stepankova, S., Padelkova, Z., Imramovsky, A., & Jampilek, J. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7582. [Link]
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Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (n.d.). Science Alert. [Link]
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